molecular formula C14H15NO2 B14116219 3-[(4-Methoxyphenyl)amino]-2-methylphenol

3-[(4-Methoxyphenyl)amino]-2-methylphenol

Katalognummer: B14116219
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: RDNPYMHMLAOJRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Methoxyphenyl)amino]-2-methylphenol is an organic compound that features a phenol group substituted with a methoxyphenylamino group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)amino]-2-methylphenol can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with 2-methylphenol under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Methoxyphenyl)amino]-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-[(4-Methoxyphenyl)amino]-2-methylphenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(4-Methoxyphenyl)amino]-2-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-[(4-Methoxyanilino)methyl]phenol

Uniqueness

3-[(4-Methoxyphenyl)amino]-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C14H15NO2

Molekulargewicht

229.27 g/mol

IUPAC-Name

3-(4-methoxyanilino)-2-methylphenol

InChI

InChI=1S/C14H15NO2/c1-10-13(4-3-5-14(10)16)15-11-6-8-12(17-2)9-7-11/h3-9,15-16H,1-2H3

InChI-Schlüssel

RDNPYMHMLAOJRJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1O)NC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.